molecular formula C22H24N6O B4464615 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine

6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine

Cat. No. B4464615
M. Wt: 388.5 g/mol
InChI Key: BRXXEHMCMPNJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine, also known as PP3, is a synthetic compound that has been extensively studied for its potential use in scientific research. PP3 is a small molecule inhibitor that targets specific kinases and has been shown to have a wide range of biological effects. In

Mechanism of Action

6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine works by binding to the ATP-binding site of specific kinases, thereby inhibiting their activity. This leads to a disruption of downstream signaling pathways that are involved in various cellular processes. 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine has been shown to inhibit the activation of FAK and Pyk2, which are involved in cell adhesion and migration. 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine has also been shown to inhibit the activity of ion channels and neurotransmitter receptors in the nervous system.
Biochemical and Physiological Effects:
6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell migration, proliferation, and survival in various cancer cell lines. 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine has also been shown to reduce inflammation in animal models of arthritis and colitis. In the nervous system, 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine has been shown to regulate ion channels and neurotransmitter receptors, which are involved in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine in lab experiments is its specificity for certain kinases. This allows researchers to study the specific role of these kinases in various cellular processes. Another advantage is that 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine is a small molecule inhibitor, which makes it easier to use in cell-based assays and in vivo studies. However, one limitation of using 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine is that it may have off-target effects on other kinases or cellular processes. Additionally, the use of 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine may be limited by its solubility and stability in certain experimental conditions.

Future Directions

There are several future directions for research on 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine. One area of research is the development of more potent and selective inhibitors of specific kinases. Another area of research is the use of 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine in combination with other drugs or therapies to enhance their efficacy. Additionally, 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine may be used to study the role of specific kinases in other diseases, such as neurodegenerative diseases and metabolic disorders.

Scientific Research Applications

6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine has been extensively studied for its potential use in scientific research. It has been shown to inhibit specific kinases, such as FAK and Pyk2, which play important roles in various cellular processes, including cell migration, proliferation, and survival. 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine has been used to study the role of these kinases in cancer, inflammation, and cardiovascular diseases. 6-[4-(3-phenylpropanoyl)-1-piperazinyl]-N-3-pyridinyl-3-pyridazinamine has also been used to study the regulation of ion channels and neurotransmitter receptors in the nervous system.

properties

IUPAC Name

3-phenyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c29-22(11-8-18-5-2-1-3-6-18)28-15-13-27(14-16-28)21-10-9-20(25-26-21)24-19-7-4-12-23-17-19/h1-7,9-10,12,17H,8,11,13-16H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXXEHMCMPNJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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